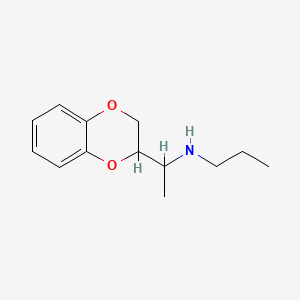

2-(1-Propylaminoethyl)-1,4-benzodioxane

Description

Structure

3D Structure

Properties

CAS No. |

67011-35-2 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]propan-1-amine |

InChI |

InChI=1S/C13H19NO2/c1-3-8-14-10(2)13-9-15-11-6-4-5-7-12(11)16-13/h4-7,10,13-14H,3,8-9H2,1-2H3 |

InChI Key |

RXBKKPJEJZBXOF-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C1COC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization of 2 1 Propylaminoethyl 1,4 Benzodioxane and Its Analogues

Established Synthetic Routes to the 1,4-Benzodioxane (B1196944) Core Structure

The construction of the 1,4-benzodioxane ring system is a foundational step in the synthesis of the target compounds. Several reliable methods have been established for this purpose, primarily involving the reaction of a catechol precursor with a suitable two-carbon electrophile.

One of the most common approaches is a variation of the Williamson ether synthesis, where a catechol derivative is reacted with a 1,2-dihaloethane, typically 1,2-dibromoethane, in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). scirp.orgscirp.orgnih.gov An alternative and often high-yielding method involves reacting a catechol derivative with optically active 3-chloro-1,2-propanediol, which can be advantageous for introducing chirality early in the synthesis. google.com

Another effective strategy is the biomimetic oxidative dimerization of phenoxy units. rsc.org This method is particularly relevant for the synthesis of naturally occurring 1,4-benzodioxane lignans (B1203133) and involves the use of oxidizing agents like potassium ferricyanide (B76249) to couple phenolic precursors. connectjournals.com More recently, greener synthetic pathways have been explored, such as the reaction of catechol with glycerol (B35011) carbonate in the presence of a basic catalyst, which can proceed in high yield without a solvent. rsc.org

| Method | Precursors | Reagents & Conditions | Key Features |

| Williamson Ether Synthesis | Catechol, 1,2-Dibromoethane | K₂CO₃, Acetone or DMF, Reflux | Widely used, reliable, moderate to good yields. scirp.orgscirp.org |

| Reaction with Epoxides | Catechol, Epichlorohydrin | Base (e.g., NaOH) | Provides 2-hydroxymethyl-1,4-benzodioxane, a key intermediate. |

| Phenolate Substitution | Catechol, α-Bromophenone | Base | Effective for forming specific C-O bonds in the dioxalane ring. rsc.org |

| Biomimetic Oxidative Coupling | Phenolic precursors (e.g., Sinapyl alcohol) | Oxidizing agent (e.g., K₃[Fe(CN)₆]) | Mimics natural biosynthetic pathways to form lignan-type structures. connectjournals.com |

| Reaction with Glycerol Carbonate | Catechol, Glycerol Carbonate | Basic catalyst (e.g., NaOCH₃), 170 °C | Green, solvent-free method with high conversion. rsc.org |

Targeted Synthesis of the 2-(1-Propylaminoethyl) Side Chain and its Analogues

Once the 1,4-benzodioxane core is established, functionalization at the 2-position is required to introduce the desired side chain. A versatile starting material for this transformation is 1,4-benzodioxane-2-carboxylic acid, which can be synthesized and resolved into its enantiomers. unimi.it

A common strategy to build the 2-(1-propylaminoethyl) side chain involves a multi-step sequence starting from the carboxylic acid. The acid is first converted to a more reactive species, such as an acid chloride or activated with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). unimi.it This intermediate can then be reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb amide. unimi.it The significance of the Weinreb amide lies in its controlled reactivity; it reacts with organometallic reagents, such as methylmagnesium chloride (MeMgCl), to cleanly afford the methyl ketone, 2-acetyl-1,4-benzodioxane, without over-addition to form a tertiary alcohol. unimi.it

The final step to introduce the propylamino group is a reductive amination reaction. The 2-acetyl-1,4-benzodioxane is reacted with propylamine (B44156) in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to yield the target compound, 2-(1-Propylaminoethyl)-1,4-benzodioxane. This method is highly adaptable for creating analogues by simply substituting propylamine with other primary or secondary amines.

Asymmetric Synthesis and Enantioselective Approaches for this compound

The stereochemistry at the C2 position of the benzodioxane ring and the adjacent carbon in the side chain is often crucial for biological activity. unimi.itlookchem.com Therefore, developing asymmetric and enantioselective synthetic methods is of high importance.

Enantioselective synthesis can be achieved by using chiral catalysts or auxiliaries. For instance, asymmetric nitroaldol (Henry) reactions between a 1,4-benzodioxane-carbaldehyde and a nitroalkane can establish the chiral centers of the side chain in a controlled manner. nih.gov Subsequent reduction of the nitro group and other functional group manipulations can lead to the desired enantiopure aminoethyl derivative. Another approach is the asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-substituted 1,4-benzodioxine, using chiral iridium or rhodium catalysts to obtain excellent enantioselectivities. researchgate.net

When an enantioselective synthesis is not feasible or a racemic mixture is produced, chiral resolution is a powerful alternative for obtaining enantiopure compounds. The most widely used method for resolving 1,4-benzodioxane derivatives is the diastereoselective crystallization of salts formed between the racemic compound (if it is an acid or base) and a chiral resolving agent.

For the key intermediate, (±)-1,4-benzodioxane-2-carboxylic acid, resolution is efficiently achieved by forming diastereomeric salts with chiral amines. researchgate.net While unsubstituted 1-phenylethylamine (B125046) shows poor efficiency, its para-substituted derivatives, such as (S)-1-(p-nitrophenyl)ethylamine and (S)-1-(p-methylphenyl)ethylamine, have proven to be highly effective resolving agents. researchgate.net The differing solubilities of the resulting diastereomeric salts in specific solvents allow for their separation by fractional crystallization. After separation, the desired enantiomer of the acid can be liberated by treatment with an achiral acid.

| Resolving Agent | Target Compound | Principle | Reference |

| (S)-1-(p-Nitrophenyl)ethylamine | (±)-1,4-Benzodioxane-2-carboxylic acid | Diastereomeric salt crystallization | researchgate.net |

| (S)-1-(p-Methylphenyl)ethylamine | (±)-1,4-Benzodioxane-2-carboxylic acid | Diastereomeric salt crystallization | researchgate.net |

| (R)-Mandelic acid | (±)-2-Aminomethyl-1,4-benzodioxane | Diastereomeric salt crystallization | researchgate.net |

| Lipases (e.g., CALB) | (±)-Methyl 1,4-benzodioxane-2-carboxylate | Enantioselective enzymatic hydrolysis | researchgate.net |

Determining the enantiomeric purity, or enantiomeric excess (ee), of the synthesized chiral compounds is a critical step. The primary analytical technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC). unimi.itnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Columns with polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of 1,4-benzodioxane derivatives. nih.gov The mobile phase typically consists of a mixture of a nonpolar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Methods for this compound Derivatives

The structural confirmation and purity assessment of synthesized this compound and its analogues rely on a combination of advanced analytical techniques. High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. scirp.orgscirp.org Fourier-transform infrared (FTIR) spectroscopy is employed to identify key functional groups, such as N-H stretching for the amine and C-O stretching for the ether linkages of the benzodioxane ring. scirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these molecules in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are used to unambiguously assign all proton and carbon signals. scirp.orgscirp.org

For this compound, the ¹H NMR spectrum would exhibit characteristic signals for:

Aromatic Protons: A complex multiplet pattern between approximately 6.8 and 7.0 ppm, corresponding to the four protons on the benzene (B151609) ring. unimi.it

Dioxalane Ring Protons: Protons at the C2 and C3 positions of the dioxalane ring. The C2 proton (methine) would appear as a multiplet, coupled to the C3 protons and the side-chain methine. The two C3 protons are diastereotopic and would typically appear as two distinct multiplets (doublet of doublets). unimi.itresearchgate.net

Side Chain Protons: Signals corresponding to the ethyl and propyl groups. This would include a methine (CH) proton adjacent to the nitrogen, methylene (B1212753) (CH₂) groups, and methyl (CH₃) groups, each with characteristic chemical shifts and coupling patterns.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the C2 and C3 carbons of the dioxalane ring, and the carbons of the alkyl side chain. unimi.it

| Atom Position (Hypothetical) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.80 - 7.00 (m, 4H) | 117 - 143 |

| Dioxalane C2-H | ~4.5 (m, 1H) | ~71 |

| Dioxalane C3-H₂ | ~4.2 (m, 2H) | ~65 |

| Side Chain Cα-H | ~3.1 (m, 1H) | ~55 |

| Side Chain Cα-CH₃ | ~1.2 (d, 3H) | ~18 |

| Propyl N-CH₂ | ~2.6 (t, 2H) | ~50 |

| Propyl -CH₂- | ~1.5 (sextet, 2H) | ~23 |

| Propyl -CH₃ | ~0.9 (t, 3H) | ~11 |

| Amine N-H | ~1.8 (br s, 1H) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution patterns.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of this compound, providing definitive information on its molecular weight and structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), is particularly suited for analyzing 1,4-benzodioxane derivatives. scirp.orgscirp.org

In a typical ESI-MS analysis, the compound is expected to be protonated, yielding a prominent pseudomolecular ion peak [M+H]⁺. The high resolution of instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for the determination of the compound's elemental composition with high accuracy from this peak. scirp.orgnih.gov In addition to the protonated molecule, adducts with sodium [M+Na]⁺ or even dimeric species like [2M+H]⁺ may be observed, further corroborating the molecular weight. scirp.orgscirp.org

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's connectivity. By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For this compound, fragmentation is expected to occur at the weakest bonds and lead to stable fragments. Key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the nitrogen atom, a common pathway for amines. This could result in the loss of a propyl radical or an ethyl radical from the side chain, leading to the formation of characteristic iminium ions.

Cleavage of the C-N bond , separating the propylamino group from the ethyl-1,4-benzodioxane moiety.

Fragmentation of the benzodioxane ring , which can undergo retro-Diels-Alder-type reactions or other ring-opening mechanisms under energetic conditions.

The resulting mass spectrum provides a unique fingerprint, confirming the identity of the molecule and distinguishing it from its isomers and analogues.

Table 1: Predicted Mass Spectrometry Data for this compound (Note: This table is based on theoretical calculations and typical fragmentation patterns for analogous compounds.)

| Ion | Formula | Predicted m/z | Description |

| [M+H]⁺ | C₁₃H₂₀NO₂⁺ | 222.1489 | Protonated parent molecule |

| [M+Na]⁺ | C₁₃H₁₉NNaO₂⁺ | 244.1308 | Sodium adduct of parent molecule |

| Fragment 1 | C₁₁H₁₄O₂⁺ | 178.0961 | Loss of propylamine (C₃H₉N) via C-C cleavage |

| Fragment 2 | C₈H₇O₂⁺ | 135.0441 | Benzodioxane fragment from side-chain cleavage |

| Fragment 3 | C₆H₁₄N⁺ | 100.1121 | Propyl-ethyl-ammonium fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display a series of characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

The key functional groups in the molecule are the secondary amine, the aromatic ring, the aliphatic side chain, and the ether linkages within the 1,4-benzodioxane ring system.

N-H Stretch: As a secondary amine (R₂NH), the compound is expected to show a single, characteristically weak to medium, sharp absorption band in the region of 3350-3310 cm⁻¹. orgchemboulder.com This peak is typically less intense and sharper than the broad O-H stretching band of alcohols, allowing for clear differentiation. pressbooks.pubdummies.com

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of bands above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and propyl groups will be observed as strong, sharp peaks in the 2960-2850 cm⁻¹ region. pressbooks.pub

C-O Stretch: The 1,4-benzodioxane moiety contains two ether C-O bonds. The asymmetric C-O-C stretching of the cyclic ether is expected to produce a strong, distinct band typically found in the 1270-1200 cm⁻¹ range. docbrown.info Symmetric C-O-C stretching may also be visible at lower wavenumbers. docbrown.info

C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines is typically observed in the 1250-1020 cm⁻¹ region. orgchemboulder.com This peak can sometimes be of medium to weak intensity and may overlap with other absorptions in the fingerprint region.

N-H Bend/Wag: An N-H wagging vibration, which is a strong and broad band, is also characteristic of primary and secondary amines and is observed in the 910-665 cm⁻¹ range. orgchemboulder.com

The combination of these specific absorptions provides strong evidence for the presence of the propylaminoethyl and benzodioxane components of the molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Weak to Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| Aliphatic C-H | Bend | 1470 - 1370 | Medium |

| Ether (Aryl-O-Alkyl) | Asymmetric Stretch | 1270 - 1200 | Strong |

| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Medium to Weak |

| Secondary Amine (N-H) | Wag | 910 - 665 | Strong, Broad |

X-ray Crystallography for Solid-State Structure Determination

Based on crystallographic studies of analogous 1,4-benzodioxane derivatives, the non-aromatic dihydrodioxine ring is not planar. nih.gov It is expected to adopt a non-planar conformation, most commonly a half-chair or a twist-boat form, to minimize steric and torsional strain. nih.govresearchgate.net The specific puckering parameters would precisely define this conformation.

The analysis would also reveal the conformation of the flexible 1-propylaminoethyl side chain, detailing the spatial relationship between the benzodioxane ring and the amine group. This conformation is often influenced by the packing forces within the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound (Note: This data is illustrative of parameters obtained from an X-ray diffraction experiment and is not based on a published structure.)

| Parameter | Description | Illustrative Value |

| Crystal System | The symmetry system of the unit cell. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell. | a = 10.5, b = 8.2, c = 15.1 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 98.5, γ = 90 |

| Z | The number of molecules per unit cell. | 4 |

| Dioxane Ring Conformation | The puckering of the non-aromatic ring. | Half-Chair |

| Key Intermolecular Forces | Dominant interactions holding the crystal together. | N-H···O Hydrogen Bonding |

In-Depth Pharmacological Analysis of this compound Remains Elusive Due to Lack of Specific Research Data

A comprehensive review of available scientific literature reveals a significant gap in the pharmacological characterization of the specific chemical compound this compound. Despite extensive searches for quantitative receptor binding affinities, functional pharmacology, and molecular mechanism of action, no dedicated studies providing the specific data required for a detailed analysis of this particular molecule could be identified.

The 1,4-benzodioxane scaffold is a well-established pharmacophore present in numerous biologically active compounds, many of which have been extensively studied for their interactions with various neurotransmitter systems. Research has thoroughly documented the structure-activity relationships within this class, particularly concerning modifications at the 2-position which significantly influence receptor affinity and selectivity. These studies have led to the development of potent ligands for adrenergic, serotonergic, and nicotinic acetylcholine (B1216132) receptors.

However, the specific analogue, this compound, does not appear as a subject of focused investigation in the accessible scientific domain. While general principles of structure-activity relationships for 2-aminoalkyl-1,4-benzodioxanes suggest potential interactions with adrenoceptors and other neurotransmitter receptors, the absence of empirical data precludes any quantitative or definitive assessment. Key information that remains unavailable includes:

Receptor Binding Affinities: No published studies provide specific equilibrium dissociation constants (Ki) or inhibition constants (IC50) for this compound at any receptor subtype, including adrenergic (α1A, α1B, α1D, α2), serotonin (B10506) (5-HT1A), nicotinic acetylcholine, or dopamine (B1211576) receptors.

Functional Activity: There is no experimental data to classify the compound as an agonist, antagonist, partial agonist, or inverse agonist at any specific receptor target.

Signal Transduction Pathways: Information regarding the compound's effect on intracellular signaling cascades, such as G-protein coupling or cyclic AMP (cAMP) levels, is absent from the literature.

Without such fundamental pharmacological data, a scientifically accurate and detailed article adhering to the requested structure cannot be generated. The creation of data tables and a thorough discussion of receptor selectivity and functional pharmacology would necessitate speculation beyond the scope of existing evidence, thereby failing to meet the required standards of scientific accuracy. Further empirical research is required to elucidate the specific pharmacological profile of this compound.

Pharmacological Characterization and Molecular Mechanism of Action of 2 1 Propylaminoethyl 1,4 Benzodioxane

Functional Pharmacology of 2-(1-Propylaminoethyl)-1,4-benzodioxane in In Vitro Systems

Cellular Assays for Receptor Activation and Deactivation

There is no publicly available scientific literature detailing cellular assays conducted to determine the receptor activation or deactivation profile of this compound. Studies on analogous compounds with the 1,4-benzodioxane (B1196944) core structure have explored their effects on various receptors, but this data is not directly applicable to the specified molecule.

Enzymatic Inhibition or Activation Profiles of this compound

Specific enzymatic inhibition or activation data for this compound is not present in the current body of scientific research.

Monoamine Oxidase (MAO) Subtype Inhibition

No studies have been published that evaluate the inhibitory effects of this compound on Monoamine Oxidase A (MAO-A) or Monoamine Oxidase B (MAO-B). While other compounds containing a 1,4-benzodioxane moiety have been investigated as MAO inhibitors, the specific activity of this compound has not been reported. nih.govnih.govmdpi.comresearchgate.netmdpi.com

Cyclooxygenase (COX) Inhibition

There is no available research on the potential for this compound to inhibit Cyclooxygenase-1 (COX-1) or Cyclooxygenase-2 (COX-2) enzymes. nih.govfrontiersin.orgmdpi.commdpi.com

Preclinical in Vivo Pharmacological Investigations of 2 1 Propylaminoethyl 1,4 Benzodioxane in Animal Models

Assessment of Central Nervous System (CNS) Effects of 2-(1-Propylaminoethyl)-1,4-benzodioxane

Derivatives of 1,4-benzodioxane (B1196944) have been explored for their potential to modulate CNS activity, often through interactions with various neurotransmitter systems. To determine if this compound exhibits similar properties, a series of established preclinical investigations would be necessary.

Behavioral Pharmacology Models Indicative of Neuropharmacological Activity

Behavioral models in animals are crucial for predicting the potential therapeutic applications of a compound, such as anxiolytic, antidepressant, antipsychotic, or psychostimulant effects. The specific behavioral assays would be selected based on the predicted mechanism of action.

Table 1: Illustrative Behavioral Pharmacology Models for CNS Activity Screening

| Behavioral Model | Potential CNS Effect Assessed | Typical Animal Model |

| Open Field Test | Locomotor activity, anxiety-like behavior | Rodents (Mice, Rats) |

| Elevated Plus Maze | Anxiety-like behavior | Rodents (Mice, Rats) |

| Forced Swim Test | Antidepressant-like activity | Rodents (Mice, Rats) |

| Novel Object Recognition | Cognitive function, memory | Rodents (Mice, Rats) |

| Prepulse Inhibition of Startle | Antipsychotic-like activity | Rodents (Rats) |

This table represents a standard suite of tests that would be used to characterize the behavioral pharmacology of a novel CNS-active compound. Specific findings for this compound are not available.

Neurochemical Alterations Induced by this compound

To understand the mechanism underlying any observed behavioral effects, neurochemical analyses are conducted to measure changes in neurotransmitter levels and their metabolites in specific brain regions. Techniques like in vivo microdialysis followed by high-performance liquid chromatography (HPLC) are standard.

Table 2: Potential Neurochemical Endpoints for Mechanistic Studies

| Neurotransmitter System | Key Analytes | Relevant Brain Regions |

| Dopaminergic | Dopamine (B1211576), DOPAC, HVA | Striatum, Nucleus Accumbens, Prefrontal Cortex |

| Serotonergic | Serotonin (B10506), 5-HIAA | Hippocampus, Frontal Cortex, Raphe Nuclei |

| Noradrenergic | Norepinephrine, MHPG | Hypothalamus, Locus Coeruleus |

This table outlines the typical neurochemical investigations that would be performed. Data specific to the effects of this compound on these systems have not been published.

Cardiovascular System Research with this compound in Animal Models

The 1,4-benzodioxane scaffold is present in several compounds known to interact with the cardiovascular system, particularly through adrenergic receptor modulation. Preclinical cardiovascular screening is therefore a critical step in characterizing the pharmacological profile of a new analogue.

Modulation of Blood Pressure and Heart Rate

The primary assessment of cardiovascular activity involves the direct measurement of blood pressure and heart rate in anesthetized or conscious, freely moving animal models. Telemetry systems are often employed for continuous monitoring in conscious animals to avoid the confounding effects of anesthesia.

Table 3: Standard Models for Assessing Hemodynamic Effects

| Animal Model | Parameters Measured | Typical Experimental Setup |

| Normotensive Rats (e.g., Wistar, Sprague-Dawley) | Mean Arterial Pressure, Systolic/Diastolic Pressure, Heart Rate | Anesthetized (direct cannulation) or Conscious (telemetry) |

| Hypertensive Rats (e.g., Spontaneously Hypertensive Rat - SHR) | Antihypertensive potential | Conscious (telemetry) |

This table describes the standard experimental approaches to evaluate the effects of a test compound on blood pressure and heart rate. Specific data for this compound is not available in the peer-reviewed literature.

Effects on Vascular Tone and Smooth Muscle Reactivity

In vitro studies on isolated vascular preparations are used to investigate the direct effects of a compound on blood vessel contractility. These experiments can determine whether a compound causes vasodilation or vasoconstriction and can help to elucidate the underlying receptor-mediated or non-receptor-mediated mechanisms.

Table 4: In Vitro Models for Vascular Reactivity Studies

| Preparation | Agonist/Antagonist Assays | Potential Mechanisms Investigated |

| Isolated Aortic Rings | Phenylephrine (α1-agonist), Angiotensin II | Vasoconstrictor/Vasodilator effects, Endothelium-dependent/independent mechanisms |

| Mesenteric Arteries | Potassium Chloride (depolarization) | Calcium channel modulation |

This table provides examples of in vitro assays used to study the effects of a compound on vascular smooth muscle. There is no published data on the effects of this compound in these models.

Evaluation of Anti-inflammatory Activity in Preclinical Models

Certain heterocyclic compounds, including some benzodioxane derivatives, have been shown to possess anti-inflammatory properties. Standard preclinical models of inflammation are used to screen for and characterize such activity.

Table 5: Common Preclinical Models of Acute Inflammation

| Model | Inflammatory Mediator | Endpoint Measured | Animal Model |

| Carrageenan-induced Paw Edema | Prostaglandins, Bradykinin, Histamine | Paw volume | Rats, Mice |

| Croton Oil-induced Ear Edema | Prostaglandins, Leukotrienes | Ear weight/thickness | Mice |

| Acetic Acid-induced Vascular Permeability | Histamine, Serotonin, Prostaglandins | Dye leakage into peritoneal cavity | Mice |

This table lists widely used in vivo models for assessing acute anti-inflammatory activity. To date, no studies have been published evaluating the anti-inflammatory potential of this compound using these or other models.

Studies on Hepatoprotective Effects in Animal Models

There is no available research detailing the hepatoprotective effects of this compound in animal models. Hepatoprotective studies are crucial for compounds that may be used in contexts where liver injury is a concern, such as in conjunction with chemotherapy. nih.gov These investigations typically involve inducing liver damage in animal models, often using toxins like carbon tetrachloride (CCl4), and then administering the test compound to evaluate its ability to mitigate this damage. nih.gov Key indicators of hepatoprotection include the measurement of liver enzyme levels in the serum (such as alanine (B10760859) transaminase and aspartate aminotransferase), histopathological examination of liver tissue, and assessment of antioxidant enzyme activity. nih.govelsevierpure.com Without specific studies, the potential of this compound to protect the liver remains unknown.

Preliminary Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Research for this compound (Conceptual Framework)

A conceptual framework for modeling the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound can be proposed based on established principles, although specific data for this compound is not available. PK/PD models are vital tools in drug development for predicting how a drug is processed by the body and its therapeutic effect, which helps in designing optimal dosing strategies. nih.gov

Absorption and Distribution in Animal Tissues

In preclinical animal studies, understanding the absorption and distribution of a compound is a primary objective. Following administration, the concentration of the compound would be measured in blood plasma and various tissues over time. This data helps determine the rate and extent of absorption and identifies tissues where the drug accumulates. nih.gov For a hypothetical compound like this compound, studies would typically use radiolabeled versions of the molecule to trace its path and concentration throughout the animal's body, identifying its tissue distribution profile. nih.gov

Metabolic Pathways and Excretion Mechanisms

The investigation of a new compound's metabolic fate is a critical step. nih.gov Studies in animal models would aim to identify the major metabolic pathways, such as oxidation or conjugation, that chemically alter this compound. nih.gov Furthermore, the primary routes of excretion, whether through urine or feces, would be determined to understand how the compound and its metabolites are eliminated from the body. nih.gov This information is fundamental to assessing the compound's half-life and potential for accumulation.

Identification of Pharmacodynamic Biomarkers

Pharmacodynamic (PD) biomarkers are measurable indicators that signal a drug's effect on the body. nih.gov For this compound, the identification of such biomarkers would depend on its intended therapeutic action. For instance, if it were being investigated as an anti-inflammatory agent, relevant biomarkers could include levels of pro-inflammatory cytokines or the activity of specific enzymes in the inflammatory cascade. nih.govresearchgate.net These biomarkers are essential for creating models that link the drug's concentration in the body to the intensity of its biological effect. researchgate.net

Computational Chemistry and Molecular Modeling Studies of 2 1 Propylaminoethyl 1,4 Benzodioxane

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). univr.it This method is crucial for understanding how 2-(1-Propylaminoethyl)-1,4-benzodioxane interacts with its biological targets, such as adrenergic receptors (ARs). mdpi.com Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are the targets of catecholamines like epinephrine (B1671497) and norepinephrine. nih.gov

Docking simulations for this compound and its analogs are typically performed using homology models or, more recently, high-resolution crystal structures of adrenergic receptors (e.g., β2AR). univr.itosti.gov These simulations explore numerous possible conformations and orientations of the ligand within the receptor's binding pocket to identify the most energetically favorable pose. univr.it

The predicted binding mode for benzodioxane derivatives often involves the ligand positioning itself within the transmembrane (TM) helices of the receptor. Key interaction sites are identified through this process. For adrenergic receptors, the binding pocket is located within the seven-transmembrane helical bundle. univr.itmdpi.com The interaction fingerprint for ligands typically involves a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions with specific amino acid residues. For instance, serine residues in TM5 are known to be crucial for recognizing and binding catecholamine-like ligands. mdpi.com The propylaminoethyl side chain of the compound is predicted to form critical hydrogen bonds and ionic interactions with acidic residues like aspartate in TM3, while the benzodioxane ring system engages in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine and tryptophan within the binding pocket. najah.edu

Following the prediction of the binding mode, a detailed analysis of the ligand-protein interactions is conducted. This analysis quantifies the strength and nature of the interactions between this compound and the adrenergic receptor. Software like Glide, AutoDock, and DOCK are commonly used for these simulations, providing scoring functions to rank potential binding poses based on their estimated free energy of binding. univr.itosti.govnajah.edu

Studies on similar ligands interacting with adrenergic receptors have highlighted the importance of specific residues that stabilize the ligand-receptor complex. These interactions are fundamental for receptor activation or inhibition. The analysis reveals which parts of the molecule contribute most significantly to binding affinity and selectivity. For example, the oxygen atoms in the 1,4-benzodioxane (B1196944) ring can act as hydrogen bond acceptors, while the secondary amine in the side chain is a key hydrogen bond donor and can be protonated to form an ionic bond.

| Potential Interacting Residue (Adrenergic Receptor) | Transmembrane Helix | Potential Interaction Type | Interacting Moiety of Compound |

| Aspartic Acid (Asp) | TM3 | Ionic Bond, Hydrogen Bond | Propylaminoethyl Side Chain (Protonated Amine) |

| Serine (Ser) | TM5 | Hydrogen Bond | Benzodioxane Ring (Oxygen atoms), Side Chain |

| Phenylalanine (Phe) | TM6 | Hydrophobic, π-π Stacking | Benzodioxane Ring |

| Tryptophan (Trp) | TM6 | Hydrophobic, π-π Stacking | Benzodioxane Ring |

| Tyrosine (Tyr) | TM7 | Hydrogen Bond, π-π Stacking | Benzodioxane Ring, Side Chain |

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. derpharmachemica.com For derivatives of this compound, QSAR studies are instrumental in designing new analogs with improved potency and selectivity. nih.gov

To develop a QSAR model, a dataset of benzodioxane derivatives with experimentally determined biological activities (e.g., binding affinities or functional potencies at adrenergic receptors) is required. derpharmachemica.com Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like random forests, are then used to build a mathematical equation that correlates the molecular descriptors with the observed biological activity. derpharmachemica.comnih.gov The predictive power of the resulting model is rigorously validated using internal (e.g., cross-validation) and external test sets of compounds that were not used in the model's creation. derpharmachemica.compensoft.net For instance, a CoMFA (Comparative Molecular Field Analysis) model, a 3D-QSAR technique, was successfully constructed for a series of 1-(1,4-benzodioxan-2-ylcarbonyl)-4-aryloxyalkyl-piperazine analogs to guide structural optimization. researchgate.net

The analysis of a validated QSAR model allows for the identification of the key physicochemical descriptors that govern the biological activity of this compound derivatives. These descriptors fall into several categories:

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume or surface area. The QSAR model might reveal that bulkier substituents at certain positions on the benzodioxane ring or the amino side chain either enhance or diminish activity.

Electronic Descriptors: These describe the electronic properties of the molecule, including dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). pensoft.net These descriptors are crucial for understanding electrostatic and hydrogen bonding interactions.

Hydrophobic Descriptors: Often represented by the partition coefficient (logP), these descriptors quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets in the receptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity. derpharmachemica.com

A QSAR study might find, for example, that higher lipophilicity and the presence of a hydrogen bond donor at a specific position are positively correlated with antagonist activity at a particular adrenergic receptor subtype. derpharmachemica.compensoft.net

| Descriptor Type | Example Descriptor | Potential Influence on Biological Activity |

| Electronic | Dipole Moment | Influences electrostatic interactions with the receptor's binding site. |

| Steric | Molecular Volume | Determines the fit within the binding pocket; steric hindrance can reduce activity. |

| Hydrophobic | LogP (Lipophilicity) | Affects membrane permeability and hydrophobic interactions with the receptor. |

| Topological | T_3_N_5 (Topological Index) | Can correlate with overall molecular structure and its fit to the receptor. derpharmachemica.com |

Molecular Dynamics (MD) Simulations to Explore Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational flexibility and stability of the receptor-ligand complex. arabjchem.org

MD simulations are performed on the best-docked pose of this compound within the adrenergic receptor, which is embedded in a simulated biological environment (a lipid bilayer and aqueous solution). Over the course of the simulation (typically nanoseconds to microseconds), the movements of the ligand and the protein are tracked. najah.edu This allows researchers to assess the stability of the initial binding pose. A stable interaction is often characterized by a low Root Mean Square Deviation (RMSD) of the ligand's position relative to its starting pose throughout the simulation. mdpi.com

These simulations can reveal important dynamic events, such as subtle conformational changes in the receptor upon ligand binding, the role of water molecules in mediating interactions, and the stability of key hydrogen bonds. arabjchem.org By observing the dynamic behavior of the complex, researchers can gain a more profound understanding of the binding mechanism and the structural requirements for molecular recognition and receptor activation, confirming the stability of the interactions predicted by docking studies. najah.edu

De Novo Drug Design Strategies Based on the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is recognized as a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, including antagonists of α1-adrenoceptors. nih.govunimi.itnih.gov De novo drug design strategies leverage this scaffold as a foundational template to construct novel molecules with enhanced affinity and selectivity for specific biological targets.

One of the key strategies involves scaffold hopping and modification . This approach aims to replace or modify the core scaffold while retaining the essential pharmacophoric features required for biological activity. For instance, computational studies have explored the replacement of the relatively rigid 1,4-benzodioxane ring system with the more flexible 1,4-dioxane (B91453) ring. researchgate.net These studies, combining binding assays and functional experiments with molecular modeling, have successfully identified novel α1D-adrenoceptor antagonists. researchgate.net Such computational approaches allow for the rational design of new chemical entities with potentially improved pharmacokinetic or pharmacodynamic properties.

Another powerful de novo design strategy is fragment-based drug design (FBDD) . In this approach, small molecular fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. The 1,4-benzodioxane scaffold can serve as a core fragment, which is then elaborated with various substituents. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are crucial in guiding the selection and placement of these substituents to optimize interactions with the target's binding site. For example, 2D and 3D-QSAR studies, coupled with docking simulations, have been employed to understand the binding profile of 1,4-benzodioxane derivatives at α1d-adrenoceptors. frontiersin.org These studies have highlighted the importance of polar, electrostatic, hydrophobic, and shape effects of substituents in governing ligand binding, thereby providing a roadmap for the design of new antagonists. frontiersin.org

Furthermore, computational design has been instrumental in the development of 1,4-benzodioxane derivatives for targets beyond the adrenergic system. For instance, computational studies guided the design of benzodioxane-benzamides as inhibitors of the bacterial cell division protein FtsZ. springernature.com By exploring the hydrophobic subpocket of the FtsZ binding site through molecular modeling, researchers were able to design compounds with enhanced interactions and potent antibacterial activity. springernature.com This demonstrates the versatility of the 1,4-benzodioxane scaffold in de novo design for a wide range of biological targets.

The following table summarizes key de novo design strategies and their applications involving the 1,4-benzodioxane scaffold:

| De Novo Design Strategy | Application Example | Key Computational Techniques | Outcome |

| Scaffold Hopping | Replacement of 1,4-benzodioxane with 1,4-dioxane | Molecular Modeling, Binding Assays | Identification of novel α1D-adrenoceptor antagonists. researchgate.net |

| Fragment-Based Drug Design (FBDD) | Elaboration of the 1,4-benzodioxane core | 2D/3D-QSAR, Molecular Docking | Understanding of key interactions for α1d-adrenoceptor antagonism and design of new ligands. frontiersin.org |

| Structure-Based Design | Design of FtsZ inhibitors | Molecular Docking, Exploration of Binding Site | Development of potent antibacterial agents with enhanced target interaction. springernature.com |

In Silico Screening for Novel Biological Targets

The concept of "one drug, one target" has been increasingly replaced by the understanding that many drugs exhibit polypharmacology, meaning they interact with multiple biological targets. nih.gov In silico screening methods, particularly target fishing (also known as reverse docking or inverse virtual screening), have become powerful tools for identifying these potential on- and off-targets for a given compound, including those with the this compound structure.

Target fishing involves docking a small molecule of interest against a large library of three-dimensional protein structures to predict its most likely binding partners. springernature.comnih.govnih.gov This approach can help in elucidating the mechanism of action of a compound, predicting potential side effects, or identifying opportunities for drug repurposing. For a compound like this compound, which is a known α-adrenergic antagonist, target fishing could reveal previously unknown interactions with other receptors, enzymes, or ion channels.

The process of in silico target fishing typically involves several steps:

Preparation of the Ligand: The three-dimensional structure of the query molecule, in this case, this compound, is generated and optimized.

Curation of a Target Database: A comprehensive database of protein structures is compiled. This can include experimentally determined structures from the Protein Data Bank (PDB) as well as homology models.

Molecular Docking: The ligand is docked into the binding sites of all proteins in the database.

Scoring and Ranking: The binding poses are evaluated using scoring functions that estimate the binding affinity. The potential targets are then ranked based on these scores.

Post-processing and Analysis: The top-ranked potential targets are further analyzed to filter out false positives and to prioritize candidates for experimental validation.

While a specific in silico screening study for novel biological targets of this compound is not extensively documented in publicly available literature, the general applicability of these methods to similar scaffolds is well-established. For example, inverse docking has been successfully used to identify potential anticancer targets for various small molecules. nih.gov

The following table outlines the general workflow and potential outcomes of an in silico screening campaign for this compound:

| In Silico Screening Step | Description | Potential Outcome for this compound |

| Ligand Preparation | Generation of the 3D conformer of the molecule. | A computationally stable 3D structure ready for docking. |

| Target Database Selection | Compilation of a library of human protein structures. | A diverse set of potential biological targets. |

| High-Throughput Docking | Docking the ligand against all targets in the database. | A list of proteins with predicted binding affinity for the compound. |

| Scoring and Ranking | Ranking of protein targets based on docking scores. | Prioritized list of potential novel on- and off-targets. |

| Hit Prioritization | Analysis of binding modes and biological relevance. | Selection of high-confidence targets for further experimental validation. |

Through such computational approaches, it is plausible to hypothesize that derivatives of 1,4-benzodioxane may interact with other G-protein coupled receptors (GPCRs), kinases, or other enzyme families, opening up new avenues for therapeutic applications.

Future Research Directions and Unanswered Questions for 2 1 Propylaminoethyl 1,4 Benzodioxane

Exploration of Novel Therapeutic Applications Beyond Established Areas Based on Preclinical Findings

The 1,4-benzodioxane (B1196944) scaffold is a versatile template that has been successfully employed in the design of molecules with a wide range of bioactivities. nih.govnih.gov Preclinical findings for related compounds suggest several novel therapeutic applications for 2-(1-Propylaminoethyl)-1,4-benzodioxane that warrant exploration.

Antimicrobial and Antifungal Activity: Recent studies have highlighted the potential of benzodioxane derivatives as antimicrobial agents. For instance, novel benzodioxane compounds have been constructed as dual-target inhibitors of fungal enzymes like squalene (B77637) epoxidase (SE) and 14α-demethylase (CYP51), which are crucial for ergosterol (B1671047) biosynthesis. nih.gov These compounds have demonstrated broad-spectrum antifungal activity, including against drug-resistant strains. nih.gov Future research should investigate whether this compound exhibits similar inhibitory effects on fungal or bacterial targets.

Anticancer Properties: The benzodioxane nucleus is present in compounds that have shown notable anticancer activities. scirp.orgscirp.org Some derivatives have been found to act as antagonists at α1D-adrenoreceptors, a mechanism that may contribute to anticancer effects in prostate cancer cells. nih.govnih.gov Additionally, certain benzodioxane-related compounds have demonstrated cytotoxic effects on various cancer cell lines. nih.gov Preclinical screening of this compound against a panel of cancer cell lines could reveal potential as an anticancer agent.

Receptor Modulation for CNS Disorders: Many benzodioxane derivatives are known to interact with adrenergic and serotoninergic receptors. nih.govnih.gov For example, analogues of the α-adrenergic antagonist WB4101 have been synthesized to achieve high affinity and selectivity for α1-adrenoreceptor subtypes. nih.gov Furthermore, some derivatives have been identified as potent 5-HT1A receptor full agonists, suggesting potential as antidepressants or neuroprotective agents. nih.gov Given the structural similarities, it is plausible that this compound could modulate these or other CNS receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), for which other benzodioxanes have shown high affinity and selectivity. mdpi.comoup.comnih.gov

Investigation of Long-Term Pharmacological Effects and Receptor Regulation in Preclinical Models

A significant gap in the current understanding of this compound is the lack of data on its long-term pharmacological effects. Chronic administration of receptor-active compounds can lead to adaptive changes in receptor density and signaling pathways, such as receptor downregulation or desensitization. nih.govnih.gov

Future preclinical studies should be designed to address these unanswered questions. Chronic dosing studies in animal models would be essential to evaluate not only the sustained efficacy of the compound but also to monitor for potential changes in receptor expression and function in key tissues. For instance, if the compound is found to be a potent adrenergic or serotonergic ligand, quantitative receptor autoradiography or western blot analysis of brain regions and peripheral tissues after chronic treatment could reveal any receptor regulation. nih.govnih.gov Such studies are crucial for predicting the long-term therapeutic index and potential for tolerance development in a clinical setting.

Development of Advanced Analogues with Favorable Receptor Selectivity and Potency

The development of advanced analogues of this compound represents a promising avenue for enhancing its therapeutic potential. Structure-activity relationship (SAR) studies on related benzodioxane compounds have demonstrated that modifications to various parts of the molecule can significantly impact receptor affinity and selectivity. nih.govnih.govnih.gov

Key strategies for the development of advanced analogues could include:

Chiral Synthesis and Separation: Chirality plays a crucial role in the biological activity of 2-substituted 1,4-benzodioxanes, often with one enantiomer exhibiting significantly higher potency (the eutomer). nih.gov The synthesis and pharmacological evaluation of the individual enantiomers of this compound are critical next steps. This will determine if a significant eudismic ratio exists and allow for the development of a more potent and potentially safer single-enantiomer drug.

Substitution on the Benzene (B151609) Ring: The addition of substituents to the aromatic ring of the benzodioxane moiety has been shown to alter receptor subtype selectivity for adrenergic and nicotinic receptors. nih.gov A systematic exploration of different substituents (e.g., hydroxyl, methoxy (B1213986), halogen) at various positions on the benzene ring of this compound could lead to analogues with improved selectivity for a specific receptor subtype, thereby minimizing off-target effects.

Modification of the Amino Side Chain: Altering the length and substitution of the N-propyl group in the aminoethyl side chain could also modulate receptor interaction and potency. SAR studies on similar compounds have shown that such modifications can influence the binding affinity and functional activity at various receptors. mdpi.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Pharmacological Research

The application of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to understanding the systems-level effects of this compound. benthamscience.com These technologies can provide an unbiased, global view of the molecular changes induced by the compound in cells or tissues, moving beyond the study of a single target. drugtargetreview.comnih.gov

Proteomics: Expression proteomics can be used to compare protein expression profiles in treated versus untreated cells or tissues. drugtargetreview.com This could help identify novel protein targets or off-target effects of the compound. For example, if the compound shows promise as an anticancer agent, proteomic analysis of treated cancer cells could reveal perturbations in signaling pathways related to cell proliferation, apoptosis, or metastasis.

Metabolomics: Metabolomic profiling can reveal changes in the levels of endogenous metabolites in response to drug treatment. frontiersin.orgmdpi.com This can provide insights into the compound's mechanism of action and identify biomarkers of drug response or toxicity. For instance, if the compound is found to affect metabolic pathways, metabolomics could elucidate the specific enzymes or transporters being modulated. frontiersin.orgmdpi.com

A systems biology approach, integrating omics data with computational modeling, could provide a more holistic understanding of the drug's effects and help in predicting its therapeutic efficacy and potential adverse effects. benthamscience.comdrugtargetreview.comnih.gov

Application of Artificial Intelligence and Machine Learning in Predicting Activity and Designing New Benzodioxane Derivatives

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and design. ajol.infonih.govfrontiersin.org These computational tools can be leveraged to accelerate the exploration of the therapeutic potential of this compound and to design novel, more effective derivatives. arxiv.orgresearchgate.net

Predictive Modeling: ML algorithms can be trained on existing datasets of benzodioxane derivatives and their biological activities to build predictive models. nih.govarxiv.org These models could then be used to predict the activity of this compound against a range of potential targets, such as G protein-coupled receptors (GPCRs), for which this class of compounds often shows affinity. ajol.info This would allow for a rapid, in silico screening of the compound's likely pharmacological profile, prioritizing experimental validation.

De Novo Design: Generative AI models can be employed for the de novo design of novel benzodioxane derivatives. nih.govfrontiersin.orgresearchgate.net By providing the model with a desired activity profile (e.g., high potency and selectivity for a specific receptor subtype), these algorithms can generate new molecular structures that are predicted to have the desired properties. This approach can significantly expand the chemical space around the this compound scaffold and accelerate the identification of lead candidates with improved therapeutic characteristics.

The integration of AI and ML into the research pipeline for this compound holds the potential to reduce the time and cost of drug development by enabling more targeted and efficient experimental design.

Q & A

Q. What synthetic methodologies are most effective for constructing the 1,4-benzodioxane core in derivatives like 2-(1-propylaminoethyl)-1,4-benzodioxane?

Methodological Answer: The 1,4-benzodioxane scaffold is typically synthesized via condensation reactions between catechol derivatives and halogenated esters. For example, ethyl 2,3-dibromopropionate reacts with catechol under basic conditions to form the benzodioxane carboxylate intermediate (Scheme 2 in ). Regioselectivity is influenced by solvent polarity and reagent choice; polar aprotic solvents like DMF favor nucleophilic attack at the primary carbon, while non-polar solvents may alter reaction pathways . Silver(I) oxide-mediated oxidative dimerization of phenolic precursors is another classical approach, enabling scalable synthesis of racemic mixtures .

Q. How can researchers validate the structural integrity of 1,4-benzodioxane derivatives post-synthesis?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent placement. For instance, H-NMR can distinguish between 2- and 3-substituted benzodioxanes by analyzing coupling patterns in the dihydrodioxane ring (e.g., protons at C2/C3 show distinct splitting). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and purity, especially when intermediates are prone to side reactions (e.g., linear byproduct formation in ethanol vs. butanol systems) .

Q. What biological activities are commonly associated with 1,4-benzodioxane derivatives?

Methodological Answer: 1,4-Benzodioxane derivatives exhibit diverse bioactivities, including α-adrenergic receptor antagonism (e.g., beditin in ) and enzyme inhibition (e.g., α-glucosidase and acetylcholinesterase inhibition in ). These activities are evaluated via in vitro assays:

- Receptor binding: Radioligand displacement assays using H-labeled antagonists (e.g., idazoxan for α2-AR studies).

- Enzyme inhibition: Kinetic assays measuring substrate conversion (e.g., p-nitrophenyl glucopyranoside for α-glucosidase activity).

Structure-activity relationship (SAR) studies often focus on substituents at the 2- or 6-positions of the benzodioxane ring .

Advanced Research Questions

Q. How can enantioselective synthesis of 1,4-benzodioxane derivatives be achieved for pharmacological applications?

Methodological Answer: Enantiopure benzodioxanes are synthesized using biocatalytic or chiral resolution methods. For example, engineered yeast lipases catalyze the kinetic resolution of racemic mixtures, producing (S)-1,4-benzodioxane with high enantiomeric excess (ee > 90%) ( ). Diastereomeric salt formation with chiral acids (e.g., tartaric acid) is another strategy, as demonstrated in the resolution of 1,4-benzoxathiine carboxylates . Asymmetric oxidative coupling using palladium or copper catalysts with chiral ligands (e.g., BINAP) has also been reported but requires optimization for scalability .

Q. What mechanisms underlie the neuroprotective effects of benzodioxane derivatives like beditin in Huntington’s disease models?

Methodological Answer: Beditin (2-(2-amino-4-thiazolyl)-1,4-benzodioxane hydrochloride) reduces huntingtin protein aggregation and cytotoxicity by modulating α2-adrenoreceptor (α2-AR) signaling and autophagy. In STHdh cells, beditin increases LC3-II and p62 levels, indicating enhanced autophagic flux ( ). Mechanistic studies involve:

Q. How can computational modeling guide the design of 1,4-benzodioxane-based enzyme inhibitors?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to target enzymes. For α-glucosidase inhibitors, docking studies reveal hydrogen bonding between the benzodioxane oxygen and catalytic residues (e.g., Asp215 in Saccharomyces cerevisiae α-glucosidase). Quantitative structure-activity relationship (QSAR) models using descriptors like LogP and polar surface area optimize pharmacokinetic properties .

Q. What strategies improve the metabolic stability of 1,4-benzodioxane derivatives in anticancer SAR studies?

Methodological Answer: Derivatization at the 6-position with electron-withdrawing groups (e.g., sulfonamides) enhances metabolic resistance. For example, 1,4-benzodioxane-6-carboxamide analogs derived from gallic acid show improved stability in microsomal assays ( ). Metabolite identification via LC-MS/MS identifies vulnerable sites (e.g., propylaminoethyl side chains prone to oxidation), guiding structural modifications like fluorination or cyclization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.